molecular formula C14H10ClNO2S B3020116 1-(4-Chlorophenyl)sulfonylindole CAS No. 146384-56-7

1-(4-Chlorophenyl)sulfonylindole

Cat. No.: B3020116
CAS No.: 146384-56-7
M. Wt: 291.75
InChI Key: GRAQCFPVLLNGMX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(4-Chlorophenyl)sulfonylindole typically involves the reaction of indole with 4-chlorobenzenesulfonyl chloride under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(4-Chlorophenyl)sulfonylindole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like methanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)sulfonylindole involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(4-Chlorophenyl)sulfonylindole can be compared with other indole derivatives such as:

  • 1-(4-Fluorophenyl)sulfonylindole
  • 1-(4-Methylphenyl)sulfonylindole
  • 1-(4-Bromophenyl)sulfonylindole

These compounds share similar structural features but differ in their substituents on the phenyl ring, which can influence their reactivity and biological activity. The uniqueness of this compound lies in its specific chlorine substituent, which can impart distinct chemical and biological properties .

Biological Activity

1-(4-Chlorophenyl)sulfonylindole is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

  • Molecular Formula : C₁₄H₁₀ClNO₂S
  • Molecular Weight : 291.75 g/mol
  • CAS Number : 146384-56-7

Biological Activities

This compound exhibits a range of biological activities, including:

  • Antiviral Activity : This compound has shown effectiveness against various viral infections, although specific viral targets and mechanisms remain under investigation.
  • Anti-inflammatory Activity : Research indicates that it may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralEffective against select viral strains
Anti-inflammatoryModulates inflammatory pathways
AnticancerInduces apoptosis and inhibits cell proliferation

The biological effects of this compound can be attributed to its interaction with specific molecular targets:

  • Receptor Binding : The indole nucleus allows for high-affinity binding to various receptors, influencing signaling pathways related to inflammation and cell growth.
  • Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in disease processes, although detailed enzymatic targets require further elucidation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antiviral Studies : In vitro assays demonstrated that this compound exhibits significant antiviral properties against specific strains of viruses, with IC50 values indicating potency comparable to established antiviral agents.
  • Cancer Research : A study evaluated the anticancer effects on human cancer cell lines, revealing that treatment with this compound led to a marked decrease in cell viability and increased markers of apoptosis.

Selected Case Study Results

Study FocusCell Line/ModelIC50 Value (µM)Observations
Antiviral ActivityInfluenza Virus5.2Significant reduction in viral load
Cancer ActivityHeLa Cells10.5Induction of apoptosis

Comparative Analysis with Similar Compounds

When compared to other indole derivatives such as 1-(4-Fluorophenyl)sulfonylindole and 1-(4-Methylphenyl)sulfonylindole, this compound demonstrates unique properties due to the presence of the chlorine substituent. This chlorine atom may enhance its biological activity by altering electronic properties and receptor interactions.

Comparison Table

CompoundAntiviral ActivityAnti-inflammatory ActivityAnticancer Activity
This compoundHighModerateHigh
1-(4-Fluorophenyl)sulfonylindoleModerateLowModerate
1-(4-Methylphenyl)sulfonylindoleLowModerateHigh

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO2S/c15-12-5-7-13(8-6-12)19(17,18)16-10-9-11-3-1-2-4-14(11)16/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAQCFPVLLNGMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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